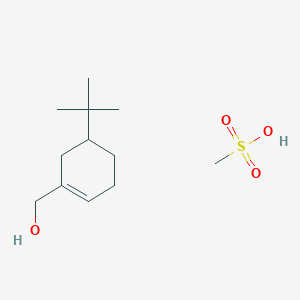
(5-Tert-butylcyclohexen-1-yl)methanol;methanesulfonic acid
Description
(5-Tert-butylcyclohexen-1-yl)methanol;methanesulfonic acid is a compound that combines the structural features of a cyclohexene ring with a tert-butyl group and a methanol moiety, along with methanesulfonic acid
Properties
CAS No. |
62223-00-1 |
|---|---|
Molecular Formula |
C12H24O4S |
Molecular Weight |
264.38 g/mol |
IUPAC Name |
(5-tert-butylcyclohexen-1-yl)methanol;methanesulfonic acid |
InChI |
InChI=1S/C11H20O.CH4O3S/c1-11(2,3)10-6-4-5-9(7-10)8-12;1-5(2,3)4/h5,10,12H,4,6-8H2,1-3H3;1H3,(H,2,3,4) |
InChI Key |
GKRFMIDQPVQWNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC=C(C1)CO.CS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Tert-butylcyclohexen-1-yl)methanol typically involves the reaction of 5-tert-butylcyclohexene with methanol in the presence of a catalyst. Methanesulfonic acid can be introduced as a reagent to facilitate the reaction. The reaction conditions often include controlled temperatures and pressures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The use of methanesulfonic acid as a catalyst in these processes is advantageous due to its strong acidity and stability .
Chemical Reactions Analysis
Types of Reactions
(5-Tert-butylcyclohexen-1-yl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methanol moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
(5-Tert-butylcyclohexen-1-yl)methanol;methanesulfonic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Tert-butylcyclohexen-1-yl)methanol;methanesulfonic acid involves its interaction with molecular targets through various pathways. The methanol moiety can participate in hydrogen bonding and other interactions, while the methanesulfonic acid component can act as a strong acid catalyst, facilitating various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- (5-Tert-butyl-2-chloro-1-cyclohexen-1-yl)methanol
- (4-Tert-butyl-1-(trimethylsilyl)cyclohexyl)methanol
- (2-Bromo-5-isopropyl-1-cyclohexen-1-yl)methanol
Uniqueness
(5-Tert-butylcyclohexen-1-yl)methanol;methanesulfonic acid is unique due to its combination of a cyclohexene ring with a tert-butyl group and methanol moiety, along with the strong acidic properties of methanesulfonic acid.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


